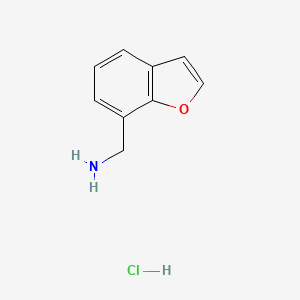

1-Benzofuran-7-ylmethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzofuran-7-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 g/mol It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Vorbereitungsmethoden

The synthesis of 1-Benzofuran-7-ylmethanamine;hydrochloride typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones or aldehydes.

Introduction of Methanamine Group: The methanamine group is introduced via reductive amination of the corresponding benzofuran aldehyde or ketone.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-Benzofuran-7-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzofuran carboxylic acids or ketones.

Reduction: Reduction reactions can convert the methanamine group to other functional groups, such as methyl or ethyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Benzofuran-7-ylmethanamine;hydrochloride has a wide range of applications in scientific research:

Medicine: Research into its potential therapeutic applications includes studies on its effects on various biological targets and pathways.

Wirkmechanismus

The mechanism of action of 1-Benzofuran-7-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-Benzofuran-7-ylmethanamine;hydrochloride can be compared with other benzofuran derivatives, such as:

Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.

Benzofuran-3-ylmethanamine: Studied for its potential antidepressant effects.

Benzofuran-5-ylmethanamine: Investigated for its antimicrobial activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

1-Benzofuran-7-ylmethanamine;hydrochloride, a compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 g/mol, has garnered attention in recent research for its diverse biological activities. This article aims to synthesize current knowledge regarding its mechanisms of action, therapeutic potential, and comparative effectiveness against various biological targets.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies indicate that this compound has significant cytotoxic effects against various cancer cell lines.

- Antibacterial Properties : Preliminary investigations suggest efficacy against certain bacterial strains.

- Potential Antiviral Effects : Ongoing research is exploring its role in combating viral infections.

The biological activity of 1-benzofuran derivatives, including this compound, is primarily attributed to their ability to interact with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : Benzofuran compounds can inhibit enzymes such as lysozyme through interactions with hydrophobic pockets and hydrogen bonding with amino acid residues.

- Cell Cycle Modulation : Research has shown that these compounds can induce apoptosis in cancer cells by affecting cell cycle progression, particularly arresting cells in the G1 phase .

Antitumor Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 4.5 | Induces apoptosis |

| U937 | 5.0 | Significant growth inhibition |

| HeLa | 3.8 | Cell cycle arrest in G1 phase |

These findings highlight the compound's potential as an anticancer agent, with IC50 values indicating effective concentrations for inducing cell death.

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial properties against several strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.

Comparative Analysis with Related Compounds

When compared to other benzofuran derivatives, such as benzofuran-2-carboxylic acid and benzofuran-3-ylmethanamine, this compound shows unique properties that enhance its biological activity. For instance:

| Compound | Activity Type | Notable Effects |

|---|---|---|

| Benzofuran-2-carboxylic acid | Anti-inflammatory | Reduces inflammation markers |

| Benzofuran-3-ylmethanamine | Antidepressant | Elevates mood-related neurotransmitters |

The structural specificity of this compound contributes to its distinct pharmacological profile, making it a valuable candidate for further research.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-Benzofuran-7-ylmethanamine hydrochloride, and how is purity ensured?

The synthesis typically involves:

- Starting Materials : Selection of benzofuran derivatives and appropriate amines (e.g., benzylamine analogs) .

- Reaction Optimization : Use of catalysts (e.g., palladium or acid/base catalysts) under controlled temperatures (e.g., 60–100°C) and inert atmospheres (e.g., nitrogen) to minimize side reactions .

- Hydrochloride Salt Formation : Treatment with hydrochloric acid in polar solvents like ethanol or methanol, followed by recrystallization to enhance purity .

- Purity Validation : Techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation .

Q. Which analytical techniques are most reliable for characterizing 1-Benzofuran-7-ylmethanamine hydrochloride?

Key methods include:

- NMR Spectroscopy : 1H and 13C NMR to confirm the benzofuran backbone and amine proton integration .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C-O stretch in benzofuran at ~1250 cm⁻¹ and N-H bend in amine at ~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

- HPLC with Refractive Index/UV Detectors : Quantification of impurities (e.g., residual solvents or unreacted intermediates) .

Q. What safety precautions are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of hydrochloride aerosols .

- Storage : Store in airtight, amber glass containers at 2–8°C to prevent degradation .

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize analytical methods to resolve co-elution issues in impurity profiling?

- Chromatographic Method Development :

- Use gradient elution in HPLC with a C18 column and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate polar impurities .

- Adjust column temperature (30–50°C) to improve peak resolution for structurally similar compounds .

- Orthogonal Techniques : Pair HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities or Liquid Chromatography-Tandem MS (LC-MS/MS) for non-volatile byproducts .

Q. How should contradictions in pharmacological data (e.g., conflicting IC50 values) be addressed?

- Assay Standardization :

- Mechanistic Studies : Employ in silico docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50 values .

Q. What experimental design principles apply to formulating this compound in drug delivery systems?

- Factorial Design : Optimize hydrogel formulations (e.g., polymer concentration, crosslinker ratio) using a 23 factorial matrix to assess viscosity and drug release kinetics .

- In Vitro/In Vivo Correlation : Conduct Franz cell diffusion studies for transdermal delivery or use murine burn models to evaluate efficacy and toxicity .

Q. How can reaction intermediates be monitored in real-time during synthesis?

- Thin-Layer Chromatography (TLC) : Use silica gel plates with UV visualization to track reaction progress (e.g., Rf values for intermediates vs. product) .

- In Situ NMR/IR : Employ flow reactors coupled with inline spectroscopy for continuous monitoring of intermediate formation .

Q. Methodological Notes

Eigenschaften

IUPAC Name |

1-benzofuran-7-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-6-8-3-1-2-7-4-5-11-9(7)8;/h1-5H,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVLUQSGJDUHIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)OC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.